3-Acetyl-6-bromocoumarin

Descripción

Research Landscape and Gaps in 3-Acetyl-6-bromocoumarin Studies

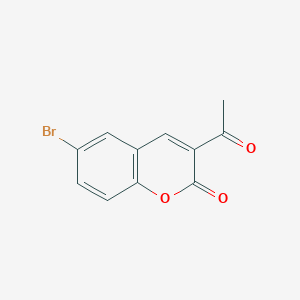

This compound is a synthetic compound belonging to the coumarin family of benzopyrones, which are characterized by a benzene ring fused to a pyrone ring. cymitquimica.comarabjchem.org Its structure features a bromine atom at the 6-position and an acetyl group at the 3-position, which impart unique chemical properties. cymitquimica.com The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for synthesizing other molecules. cymitquimica.comchemimpex.com

Research into this compound has been active, exploring its synthesis, properties, and potential uses. chemimpex.comresearchgate.net Key areas of investigation include its application in medicinal chemistry and as a functional material. cymitquimica.comchemimpex.com The ease of its synthesis and the ability to modify its structure have made it a versatile platform for developing new compounds with potentially enhanced pharmacological activities. researchgate.net

Key Research Areas:

Synthesis and Derivatization: A primary focus of research has been the synthesis of this compound and its use as a building block to create a variety of derivatives. arabjchem.orgchemimpex.comamazonaws.com For instance, it can be prepared through the reaction of 5-bromosalicylaldehyde and ethyl acetoacetate. arabjchem.orgresearchgate.netamazonaws.com It has also been used to synthesize chalcones, which are precursors to other heterocyclic compounds like pyrazolines. amazonaws.com

Biological and Pharmacological Activities: Studies have investigated the potential biological activities of this compound and its derivatives. These include potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. cymitquimica.comchemimpex.comresearchgate.net The bromine-substituted acetylcoumarin, in particular, has shown greater antioxidant and anti-inflammatory activity in some studies when compared to a standard. researchgate.net

Fluorescent and Optoelectronic Properties: The compound is known for its fluorescence, making it a candidate for applications like fluorescent probes in biochemical assays and biological imaging. cymitquimica.comchemimpex.com Research has also delved into its optoelectronic properties, suggesting it behaves as a semiconductor and could be used in devices such as diodes and sensors. adiyaman.edu.trjournalskuwait.org Theoretical studies have also been conducted to understand its nonlinear optical properties. researchgate.net

Identified Research Gaps:

Despite the existing body of research, there are several areas where further investigation is needed to fully understand and exploit the potential of this compound.

In-depth Mechanistic Studies: While many synthetic routes to its derivatives have been established, detailed mechanistic studies of these reactions are often lacking. A deeper understanding of the reaction mechanisms could lead to more efficient and selective syntheses.

Comprehensive Biological Evaluation: Although initial studies have shown promising biological activities, more extensive research is required. This includes a broader range of screening assays to identify new therapeutic targets.

Toxicological and Pharmacokinetic Profiles: There is a significant gap in the literature regarding the toxicological profile and the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. These studies are crucial for any potential therapeutic applications.

Exploration of New Applications: While its use in medicinal chemistry and as a fluorescent probe has been explored, its potential in other fields like agrochemicals or materials science remains largely untapped. chemimpex.com The ease of synthesis and functionalization of the coumarin scaffold makes it a versatile platform for designing novel compounds. researchgate.net

Advanced Formulation and Delivery: For any promising therapeutic candidates, research into advanced formulation strategies and drug delivery systems will be necessary to improve bioavailability and efficacy. nih.gov

The following table summarizes the key areas of research and the identified gaps in the study of this compound:

Interactive Data Table: Research Landscape of this compound| Research Area | Key Findings | Identified Gaps |

| Synthesis and Derivatization | Established methods for synthesis and creation of various derivatives (e.g., chalcones, thiazoles). arabjchem.orgamazonaws.com | Limited in-depth mechanistic studies of derivatization reactions. |

| Biological Activity | Shows potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. cymitquimica.comchemimpex.comresearchgate.net | Lack of comprehensive biological screening and in vivo studies. |

| Material Science | Exhibits fluorescence and semiconductor-like optoelectronic properties. cymitquimica.comchemimpex.comjournalskuwait.org | Under-explored potential in agrochemicals and advanced materials. chemimpex.com |

| Pharmacology | Serves as a scaffold for compounds with potential therapeutic effects. researchgate.net | Scarcity of data on toxicology and pharmacokinetics (ADME). |

Future research efforts should focus on filling these gaps to unlock the full potential of this compound as a versatile chemical entity. nih.gov

Propiedades

IUPAC Name |

3-acetyl-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQYOFLFNKCHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308029 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-93-1 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3-acetyl-6-bromocoumarin and Its Derivatives

Conventional Synthesis Approaches

Traditional synthetic methods, often relying on thermal heating, have long been established for the creation of coumarin frameworks. These methods are well-documented and provide a foundational understanding of the reaction mechanisms involved.

The most common and direct route to synthesizing 3-Acetyl-6-bromocoumarin is through the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the condensation of 5-bromosalicylaldehyde with a compound containing an active methylene group, in this case, ethyl acetoacetate. arabjchem.orgsaapjournals.orgmdpi.com The reaction is typically carried out in a suitable solvent like ethanol and is catalyzed by a base. nih.govmdpi.com

In a typical procedure, 5-bromosalicylaldehyde and ethyl acetoacetate are mixed, often with a catalytic amount of piperidine. nih.govmdpi.com The mixture may be heated to facilitate the reaction, with some procedures specifying temperatures around 50°C or refluxing in ethanol for a couple of hours. nih.govmdpi.com Upon reaction completion, a yellow solid product, this compound, precipitates and can be purified by recrystallization from a solvent like glacial acetic acid or ethanol. mdpi.comresearchgate.net Yields reported for this conventional method are generally high, often around 80-94%. nih.govresearchgate.net

Piperidine, a secondary amine, is frequently employed as a weak base catalyst in the Knoevenagel condensation for coumarin synthesis. arabjchem.orgnirmalacp.orgnih.govresearchgate.net Its primary role is to facilitate the deprotonation of the active methylene compound (ethyl acetoacetate), generating a nucleophilic enolate ion. researchgate.netsci-hub.se

The mechanism of piperidine catalysis is believed to proceed through two main pathways. One involves the direct deprotonation of ethyl acetoacetate to form the enolate. The other, more complex mechanism involves the initial reaction of piperidine with the aldehyde (5-bromosalicylaldehyde) to form an electrophilic iminium ion intermediate. researchgate.netsci-hub.se The enolate of ethyl acetoacetate then attacks this iminium ion. sci-hub.se This is followed by an intramolecular cyclization (lactonization) and subsequent elimination of water and the piperidine catalyst to yield the final coumarin product. researchgate.net The catalytic nature of piperidine means only a small amount is needed to promote the reaction effectively. nih.govmdpi.com

To synthesize derivatives such as 3-bromoacetyl-6-bromocoumarin, a subsequent bromination step is required. This involves the selective bromination of the acetyl group at the 3-position of the coumarin ring. The starting material for this reaction is this compound, which was synthesized via the Knoevenagel condensation described previously. arabjchem.org

The bromination is typically carried out by reacting this compound with bromine (Br₂) in a suitable solvent, such as alcohol-free chloroform or glacial acetic acid. arabjchem.orgsilae.it This reaction yields 3-bromoacetyl-6-bromocoumarin, a key intermediate for the synthesis of various other heterocyclic compounds, like aminothiazolyl coumarins. arabjchem.orgnih.gov It is important to distinguish this from the bromination of unsubstituted 3-acetylcoumarin, which would result in 3-bromoacetylcoumarin. silae.itsigmaaldrich.com

Knoevenagel Condensation of 5-bromosalicylaldehyde with Ethyl Acetoacetate

Microwave-Assisted Synthesis

In the quest for more efficient, rapid, and environmentally friendly synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This technology has been successfully applied to the synthesis of this compound and other coumarin derivatives. saapjournals.orgnirmalacp.org

The microwave-assisted Knoevenagel condensation of 5-bromosalicylaldehyde and ethyl acetoacetate, again using piperidine as a catalyst, can be completed in a fraction of the time required for conventional heating. nirmalacp.org For instance, a reaction that might take hours under reflux can be completed in just a few minutes in a microwave synthesizer. nirmalacp.orgscispace.com

The application of microwave energy in organic synthesis offers numerous benefits over conventional heating methods. ajgreenchem.comajchem-a.com These advantages stem from the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netijnrd.org

Key Advantages of Microwave-Assisted Synthesis:

Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times, often from hours to minutes. researchgate.netijnrd.org

Higher Yields: Many reactions proceed with improved yields and fewer side products, simplifying purification. ajchem-a.comijnrd.orgnih.gov

Increased Purity: The reduction in side reactions often leads to a cleaner reaction mixture and a purer final product. ajchem-a.comijnrd.org

Energy Efficiency: Microwaves heat only the reactants and solvent, not the entire apparatus, resulting in significant energy savings. ajchem-a.comijnrd.org

Greener Chemistry: Reduced reaction times and the potential for solvent-free reactions align with the principles of green chemistry. ajgreenchem.comwisdomlib.org

When directly compared, microwave-assisted synthesis consistently outperforms conventional heating for the preparation of coumarin derivatives. analis.com.myscialert.net The primary distinctions are the substantial reduction in reaction time and often an increase in the product yield.

For example, studies comparing the synthesis of coumarin-based compounds have shown that microwave irradiation can reduce reaction times from 8–18 hours under conventional reflux to just 6–17 minutes. analis.com.my In these cases, the yields also improved, from 56–85% with conventional methods to 74–94% with microwave assistance. analis.com.my Similarly, the synthesis of certain Schiff bases of aminothiazolyl bromocoumarins required 2 hours of conventional reflux, whereas microwave irradiation accomplished the same transformation in 65-113 seconds with higher yields. nih.govscispace.com This efficiency makes microwave synthesis a highly attractive alternative for drug discovery and development. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Synthesis Method | Reaction Time | Product Yield | Reference |

|---|---|---|---|

| Conventional Heating | 14–20 hours | 80–85% | arabjchem.org |

| Microwave Irradiation | 3–5 minutes | 82–90% | arabjchem.org |

| Conventional Heating | 8–18 hours | 56–85% | analis.com.my |

| Microwave Irradiation | 6–17 minutes | 74–94% | analis.com.my |

| Conventional Heating | 2 hours | Lower | nih.gov |

| Microwave Irradiation | 65-113 seconds | Higher | nih.govscispace.com |

Advantages of Microwave Irradiation in Organic Synthesis

Synthetic Strategies for this compound Derivatives

The strategic functionalization of this compound opens avenues to novel compounds with potential applications in various fields of chemistry. The inherent reactivity of the acetyl group and the coumarin nucleus allows for a wide range of chemical transformations.

The reaction of this compound with aromatic aldehydes leads to the formation of 3-cinnamoyl coumarins. journalijar.com This transformation is a Claisen-Schmidt condensation, where the acetyl group of the coumarin reacts with an aromatic aldehyde in the presence of a base. This reaction extends the conjugation of the coumarin system, which can influence the photophysical properties of the resulting compounds. The general scheme for this reaction involves the deprotonation of the acetyl methyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the 3-cinnamoyl coumarin derivative.

Table 1: Synthesis of 3-Cinnamoyl Coumarins

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Substituted pyrimidine coumarins can be synthesized from this compound through multi-step reactions. One approach involves the initial formation of a 3-cinnamoyl coumarin derivative, as described previously. The resulting α,β-unsaturated ketone system in the 3-cinnamoyl coumarin can then react with guanidine hydrochloride to yield a 6-bromo-3-(substituted pyrimidine)coumarin. journalijar.com This cyclization reaction is a well-established method for the synthesis of pyrimidine rings.

Another route to pyrimidine-containing coumarins starts with the reaction of this compound with thiosemicarbazide. The resulting thiosemicarbazone can then be treated with active methylene compounds like diethyl malonate or ethyl acetoacetate to form substituted pyrimidine coumarins. journalijar.com The Biginelli reaction, which involves the one-pot condensation of 3-acetylcoumarin, an aromatic aldehyde, and urea, is another method for creating pyrimidine-fused coumarins. asianpubs.org

Table 2: Synthesis of Substituted Pyrimidine Coumarins

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Cinnamoyl-6-bromocoumarin | Guanidine hydrochloride | 6-Bromo-3-(substituted pyrimidine)coumarin | journalijar.com |

| This compound | 1. Thiosemicarbazide2. Diethyl malonate or Ethyl acetoacetate | 6-Bromo-3-(substituted pyrimidine)coumarin | journalijar.com |

The reaction of this compound with thiosemicarbazide is a key step in the synthesis of various heterocyclic derivatives. This reaction typically occurs by refluxing the two components in acetic acid, leading to the formation of the corresponding thiosemicarbazone. journalijar.com This intermediate is a versatile building block for further transformations.

For example, treatment of the thiosemicarbazone with active methylene compounds such as diethyl malonate or ethyl acetoacetate can lead to the formation of substituted pyrimidine coumarins. journalijar.com The thiosemicarbazone can also be cyclized under different conditions to yield other heterocyclic systems. The reaction of 3-acetylcoumarin derivatives with thiosemicarbazide in the presence of acetic acid is a common method for producing coumarin-based thiosemicarbazones. nih.gov

Phenyl thiazole derivatives can be synthesized from the thiosemicarbazone of this compound. Treating the thiosemicarbazone with phenacyl bromide results in the formation of a phenyl thiazole derivative. journalijar.com This reaction is a Hantzsch-type thiazole synthesis, where the sulfur of the thiosemicarbazide derivative acts as a nucleophile, attacking the α-halocarbonyl compound (phenacyl bromide), followed by cyclization and dehydration to form the thiazole ring. The synthesis of thiazole derivatives through the reaction of phenacyl bromides with thioamides or thiourea is a widely used method. nanobioletters.comclockss.org

The thiosemicarbazone derivative of this compound can undergo alkylation reactions. For instance, treatment with acetic anhydride or benzoyl chloride can lead to the formation of diacetyl or dibenzoyl derivatives, respectively. journalijar.com These reactions typically involve the acylation of the nitrogen atoms of the thiosemicarbazide moiety. The reaction of thiosemicarbazones with reagents like acetic anhydride and benzoyl chloride is a known method for their derivatization. acgpubs.org

Synthesis of Coumarin-Thiophene Derivatives via Nitriles and Sulfur

The synthesis of coumarin-thiophene derivatives from this compound can be achieved through reactions involving nitriles and sulfur. One reported method involves the treatment of a 3-(bromoacetyl)coumarin with sulfur and either malononitrile or ethyl cyanoacetate in the presence of triethylamine. nih.gov This reaction leads to the formation of 2-amino thiophene derivatives. nih.gov

Synthesis of Chalcones

Chalcones derived from this compound are typically synthesized via the Claisen-Schmidt condensation. This reaction involves the condensation of this compound with various substituted aromatic aldehydes. researchgate.netutm.myderpharmachemica.com The reaction is often carried out in the presence of a base, such as piperidine in ethanol, and can be performed using conventional heating or microwave irradiation to enhance reaction rates and yields. researchgate.netarabjchem.org For instance, reacting this compound with 4-dimethylaminobenzaldehyde in ethanol with piperidine yields the corresponding chalcone. researchgate.net

Synthesis of Thiazoles

The synthesis of thiazole derivatives from this compound often proceeds through an intermediate, 3-bromoacetyl-6-bromocoumarin. This intermediate is prepared by the bromination of this compound. arabjchem.orgasianpubs.org The subsequent reaction of 3-bromoacetyl-6-bromocoumarin with thiourea or substituted phenylthioureas leads to the formation of aminothiazolyl coumarins. arabjchem.orgasianpubs.orgresearchgate.netresearchgate.net For example, the condensation of 3-bromoacetyl-6-bromocoumarin with thiourea yields 2'-amino-4'-(6-bromo-3-coumarinyl) thiazole. arabjchem.orgresearchgate.netresearchgate.net This reaction can be carried out in absolute ethanol. nih.gov

Another approach involves the one-pot Hantzsch reaction, which utilizes the cyclocondensation of appropriate thiosemicarbazones with 3-(bromoacetyl)coumarin under various conditions to produce hydrazinyl thiazolyl coumarin derivatives. researchgate.net

Synthesis of Pyrazoles

Pyrazoles can be synthesized from this compound through several pathways. One method involves the reaction of this compound with hydrazonoyl halides in the presence of a base like triethylamine in ethanol. tandfonline.com Another approach is the reaction of 3-(bromoacetyl)-6-bromocoumarin, obtained from the bromination of this compound, with various pyrazole derivatives. tandfonline.com For example, reacting 6-bromo-3-(2-bromo-acetyl)-chromen-2-one with compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in ethanol leads to the formation of pyrazole-substituted coumarins. tandfonline.com

Furthermore, the reaction of acetylcoumarin with hydrazonoyl bromides in refluxing benzene with triethylamine can lead to the formation of chromeno[3,4-c]pyrazole derivatives. scielo.br A series of novel substituted coumarin pyrazole carbaldehydes have also been synthesized from substituted 3-acetyl coumarin. biomedpharmajournal.org

Synthesis of Schiff's Bases of Aminothiazolyl Coumarins

Schiff's bases of aminothiazolyl coumarins are synthesized by the reaction of 2'-amino-4'-(6-bromo-3-coumarinyl) thiazole with various substituted aromatic aldehydes. arabjchem.orgresearchgate.netresearchgate.net This condensation reaction can be performed under conventional reflux conditions in absolute ethanol or through microwave irradiation, which has been shown to be a more efficient method with higher yields. researchgate.netnih.govsemanticscholar.org The parent amine, 2'-amino-4'-(6-bromo-3-coumarinyl) thiazole, is first synthesized by the cyclization of 3-bromoacetyl-6-bromocoumarin with thiourea. arabjchem.orgresearchgate.netresearchgate.net

Synthesis of Carboxamide Derivatives

Carboxamide derivatives of 2'-amino-4'-(6-bromo-3-coumarinyl) thiazole can be prepared by treating the parent amine with different aromatic acid chlorides in a pyridine medium. arabjchem.org The parent amine is obtained from the reaction between 3-bromoacetyl-6-bromocoumarin and thiourea. arabjchem.org Additionally, an acetyl derivative can be prepared by reacting the amine with acetyl chloride. arabjchem.org Another synthetic route involves the amidation of coumarin-3-carboxylic acid with appropriate anilines using reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and triethylamine. mdpi.com

Characterization Methodologies for Synthesized Compounds

The structural elucidation and purity determination of the synthesized compounds based on this compound are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose. tandfonline.comijsart.com

Commonly used characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups in the synthesized molecules, such as the lactone carbonyl (C=O), acetyl carbonyl (C=O), aromatic C=C bonds, and C-Br bonds. researchgate.netnirmalacp.orgijsart.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the detailed molecular structure. nirmalacp.orgbiomedpharmajournal.orgijsart.com ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR helps in identifying the carbon skeleton of the molecule. tandfonline.comscielo.br

Mass Spectrometry (MS): This method is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns, which further confirms the structure. asianpubs.orgbiomedpharmajournal.org

Elemental Analysis: This analysis determines the percentage composition of elements (like C, H, N) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula. asianpubs.orgmdpi.com

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to check the purity of the final products. nirmalacp.orgasianpubs.org

Melting Point (m.p.) Determination: The melting point is a physical property used to identify and check the purity of a crystalline solid. researchgate.netnirmalacp.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.netresearchgate.net

Theoretical studies, such as calculations of linear polarizability and second hyperpolarizability using a supermolecule approach, have also been employed to understand the non-linear optical properties of this compound. researchgate.net

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the identity of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's chemical architecture.

Infrared spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the bonds within the compound.

Key IR spectral data for this compound are summarized below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3108 | Aromatic C-H stretch | journalijar.com |

| 3092 - 3041 | =C-H stretch | mdpi.com |

| 2979 - 2921 | -C-H stretch | mdpi.com |

| 1751 | C=O stretching (lactone) | nirmalacp.org |

| 1735 | C=O stretching (lactone) | journalijar.com |

| 1734 | C=O stretching | mdpi.com |

| 1680 | C=C stretching | nirmalacp.org |

| 1678 | C=O stretching (acetyl) | journalijar.com |

| 1674 | C=O stretching | mdpi.com |

| 1615 | Aromatic C-H stretch | journalijar.com |

| 1505 | C=N | mdpi.com |

| 1496 | Aromatic C-H stretch | journalijar.com |

| 765 | Mono-substituted benzene ring | nirmalacp.org |

| 655 | C-Br stretch | journalijar.com |

Table 1: Key Infrared (IR) spectral data for this compound.

The presence of a strong band around 1735-1751 cm⁻¹ is indicative of the carbonyl group in the lactone ring, a hallmark of the coumarin structure. journalijar.comnirmalacp.org Another distinct carbonyl stretching frequency is observed around 1674-1678 cm⁻¹, corresponding to the acetyl group at the 3-position. journalijar.commdpi.com Aromatic C-H stretching vibrations are typically seen in the 3108-3041 cm⁻¹ region. journalijar.commdpi.com Furthermore, a peak at approximately 655 cm⁻¹ confirms the presence of the carbon-bromine bond. journalijar.com

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound shows distinct signals for each type of proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 2.22 | s | 3H | -COCH₃ | journalijar.com |

| 6.64 | s | 1H | C4-H | journalijar.com |

| 6.78 | s | 1H | C5-H | journalijar.com |

| 7.04 | d | 1H | C7-H | journalijar.com |

| 7.25 | d | 1H | C8-H | journalijar.com |

| 8.57 | s | 1H | Ar-H4 | mdpi.com |

| 8.18 | s | 1H | Ar-H5 | mdpi.com |

| 7.84 | d, J = 9.1 Hz | 1H | Ar-H7 | mdpi.com |

| 7.40 | d, J = 9.1 Hz | 1H | Ar-H8 | mdpi.com |

Table 2: ¹H-NMR spectral data for this compound in DMSO-d₆.

The singlet at approximately 2.22 ppm is attributed to the three protons of the acetyl methyl group. journalijar.com The protons on the coumarin ring system appear as singlets and doublets in the aromatic region of the spectrum. journalijar.commdpi.com For instance, the proton at the C4 position typically appears as a singlet downfield. journalijar.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 161.7 | C=O (acetyl) | mdpi.com |

| 160.2 | C=O (lactone) | mdpi.com |

| 154.5, 153.7, 152.1, 146.3, 144.7, 135.4, 132.5, 128.4, 127.6, 127.2, 125.7, 122.6, 120.6, 119.4, 118.6 | Aromatic and Olefinic Carbons | mdpi.com |

| 61.8 | CH₂ | mdpi.com |

| 15.1, 13.5 | CH₃ | mdpi.com |

Table 3: ¹³C-NMR spectral data for a derivative of this compound.

The spectrum shows distinct signals for the two carbonyl carbons (lactone and acetyl), as well as for the aromatic and olefinic carbons of the coumarin ring system. mdpi.com

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The electron ionization mass spectrum typically shows the molecular ion peak (M⁺).

| m/z | Ion | Reference |

| 266.96 | [M]⁺ | journalijar.com |

| 512, 514 | [M]⁺, [M+2]⁺ | mdpi.com |

Table 4: Mass spectrometry data for this compound and a derivative.

The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). mdpi.com High-resolution mass spectrometry (HR-MS) can provide the exact mass, confirming the molecular formula C₁₁H₇BrO₃. journalijar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Chromatographic Techniques: Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the synthesized this compound. nirmalacp.orgasianpubs.org The retention factor (Rf) value is a key parameter obtained from TLC. For this compound, an Rf value of 0.42 has been reported. nirmalacp.org The chromatogram is often developed using a mixture of ethyl acetate and n-hexane. asianpubs.org

Melting Point Determination

The melting point is a crucial physical property for the characterization of a solid compound and is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound varies slightly across different sources but is generally in the range of 223-231 °C. chemodex.comchemimpex.comtcichemicals.com

| Melting Point Range (°C) | Reference |

| 225-229 | chemodex.com |

| 223-231 | chemimpex.com |

| 223-227 | tcichemicals.com |

| 177 | journalijar.com |

| 118-125 | nirmalacp.org |

Table 5: Reported melting points for this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, bromine) in the compound. This data is used to confirm the empirical and molecular formula of this compound.

| Element | Calculated (%) | Found (%) | Reference |

| C | 49.43 | 49.52 | journalijar.com |

| H | 2.62 | 2.71 | journalijar.com |

| Br | 29.69 | 30.05 | journalijar.com |

Table 6: Elemental analysis data for this compound.

The experimentally found percentages of carbon, hydrogen, and bromine are in close agreement with the calculated values for the molecular formula C₁₁H₇BrO₃, further validating the structure of the synthesized compound. journalijar.com

Biological and Pharmacological Investigations of 3-acetyl-6-bromocoumarin and Its Derivatives

Antioxidant Activity Assessment

The antioxidant potential of 3-Acetyl-6-bromocoumarin has been evaluated through various in vitro methods, which are detailed below.

The reducing power of a compound is an indicator of its potential antioxidant activity. In the ferric chloride method, the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is measured. Studies have shown that this compound possesses reducing power, and this activity is concentration-dependent. The transformation of the ferric chloride solution's color indicates the reducing capability of the compound. nirmalacp.org One study synthesized this compound and evaluated its antioxidant activity using the ferric chloride reducing power assay, among other methods. researchgate.netsaapjournals.org The results indicated that the bromine-substituted acetylcoumarin demonstrated notable antioxidant activity. nirmalacp.orgsaapjournals.org

Nitric oxide (NO) is a free radical that can contribute to inflammation and tissue damage when produced in excessive amounts. nirmalacp.org The nitric oxide scavenging activity of this compound has been investigated to determine its ability to neutralize this radical. In this assay, sodium nitroprusside is used to generate nitric oxide, and the scavenging activity of the compound is measured by the decrease in nitrite concentration. nirmalacp.org Research indicates that synthesized coumarin derivatives, including this compound, exhibit significant nitric oxide scavenging activity. nirmalacp.org This suggests their potential application as anti-inflammatory agents due to their ability to counteract the effects of excessive nitric oxide. nirmalacp.org

Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can be detrimental to cells. The hydrogen peroxide scavenging assay assesses a compound's ability to neutralize H₂O₂. In this method, a solution of hydrogen peroxide is mixed with the test compound, and the remaining H₂O₂ concentration is measured spectrophotometrically. nirmalacp.orgkemdikbud.go.id Studies involving this compound have demonstrated its capacity to scavenge hydrogen peroxide. nirmalacp.org The percentage of scavenging is determined by comparing the absorbance of the test solution with a blank. nirmalacp.orgkemdikbud.go.id One particular study identified a bromine-substituted acetylcoumarin, referred to as Compound-2, as having the highest antioxidant property in this assay. nirmalacp.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is a widely used assay to evaluate the free radical scavenging ability of a compound. The DPPH radical is a stable free radical that shows a characteristic absorption at 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the absorption decreases. Research has shown that this compound exhibits potent antioxidant activity in the DPPH assay, with one study reporting a 56% scavenging activity. medchemexpress.comacademicjournals.orgresearchgate.net The ability of coumarin derivatives to reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine is a key indicator of their hydrogen-donating capacity. mdpi.com

The IC50 value represents the concentration of a compound required to scavenge 50% of the free radicals in an assay. It is a standard measure of antioxidant efficacy, with lower values indicating higher potency. For this compound and its derivatives, IC50 values have been determined for their antioxidant activities. nirmalacp.org In one study, a bromine-substituted acetylcoumarin (Compound-2) showed an IC50 value of 34.88 µg/ml in a hydrogen peroxide scavenging assay, indicating a high antioxidant property. nirmalacp.org Another study reported an IC50 value of 51.63 μM for the inhibition of human recombinant MAO-A, which is linked to the production of hydrogen peroxide. medchemexpress.com

| Antioxidant Assay | IC50 Value | Reference |

| Hydrogen Peroxide Scavenging | 34.88 µg/ml | nirmalacp.org |

| MAO-A Inhibition | 51.63 μM | medchemexpress.com |

DPPH Method

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound has been investigated using the protein denaturation method, specifically with bovine serum albumin (BSA). nirmalacp.org Protein denaturation is a well-documented cause of inflammation. nirmalacp.org The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity. In this assay, the test compound is incubated with BSA, and the inhibition of heat-induced denaturation is measured. Studies have shown that bromine-substituted acetylcoumarin exhibits more significant anti-inflammatory activity compared to a standard drug. nirmalacp.orgsaapjournals.org This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent. nirmalacp.org The synthesis of Schiff bases of aminothiazolyl bromocoumarin, derived from 3-bromoacetyl-6-bromocoumarin, has also been explored for analgesic and anti-inflammatory properties. researchgate.net

Antimicrobial Activity

This compound and its derivatives have been a focus of research for their potential antimicrobial properties. cymitquimica.comresearchgate.net Coumarin-based compounds are known to exhibit a wide range of biological activities, including action against various microbial pathogens. mdpi.comresearchgate.net The structural scaffold of this compound allows for chemical modifications to create diverse derivatives with potentially enhanced antimicrobial efficacy. chemimpex.com

The antibacterial properties of derivatives synthesized from this compound have been investigated against several bacterial strains. In one line of research, 3-bromoacetyl-6-bromocoumarin, derived from the parent compound, was used to synthesize a series of 3-coumarinyl pyridinium bromide salts. silae.it These derivatives were then screened for their antibacterial activity. silae.it

Studies have shown that halogenated coumarins and their derivatives can exhibit significant antibacterial action. For example, some derivatives of this compound have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. arabjchem.orgtandfonline.com The evaluation is often conducted by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. researchgate.netsilae.it

Table 2: Antibacterial Activity of Selected this compound Derivatives The data below represents findings for derivatives synthesized from this compound or its direct precursors.

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridinyl Coumarins | Bacillus cereus | 0.75 | researchgate.net |

| Pyridinyl Coumarins | Bacillus coagulans | 0.75 | researchgate.net |

| Pyridinyl Coumarins | Streptococcus faecalis | 0.75 | researchgate.net |

| Pyridinyl Coumarins | Escherichia coli | 1.5 | researchgate.net |

| Pyridinyl Coumarins | Staphylococcus aureus | 1.5 | researchgate.net |

| Azo-functionalized Coumarin | Enterobacter cloacae | 1.95 | tandfonline.com |

| Azo-functionalized Coumarin | Bacillus pumilis | 3.91 | tandfonline.com |

The search for new therapeutic agents against tuberculosis has led to the investigation of various heterocyclic compounds, including coumarin derivatives. mdpi.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. researchgate.net

In these studies, newly synthesized libraries of compounds are typically assessed against different strains of M. tuberculosis, such as H37Rv (a drug-susceptible strain) and H37Ra (an avirulent strain). researchgate.net The results from these screenings have identified certain coumarin-based compounds as potential lead agents for antitubercular drug development, with some derivatives exhibiting noteworthy MIC values. researchgate.net

Table 3: Antitubercular Activity of Selected Coumarin Derivatives The data represents findings for coumarin derivatives related to the 3-acetylcoumarin scaffold.

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl Coumarin (Compound f) | M. tuberculosis H37Rv | 16 | researchgate.net |

| Thiazolyl Coumarin (Compound d) | M. tuberculosis H37Rv | 32 | researchgate.net |

| Thiazolyl Coumarin (Compound f) | M. tuberculosis H37Ra | 16 | researchgate.net |

| Thiazolyl Coumarin (Compound d) | M. tuberculosis H37Ra | 32 | researchgate.net |

| Thiazolyl Coumarin (Compound f) | M. smegmatis | 128 | researchgate.net |

Antibacterial Potential

Anticancer Activity

The anticancer potential of this compound and its derivatives is an area of active research. cymitquimica.comchemimpex.com Coumarin compounds have garnered significant attention for their cytotoxic activity against a range of cancer types, including leukemia, renal cell carcinoma, and breast cancer. mdpi.com The versatility of the this compound structure makes it a valuable starting point for synthesizing new heterocyclic compounds with potential antiproliferative properties. mdpi.comjournalskuwait.org

A significant body of research has focused on the in vitro cytotoxicity of this compound derivatives against various cancer cell lines. mdpi.com A notable example is the evaluation of their activity against the human liver carcinoma cell line, HEPG2-1. mdpi.comresearchgate.net

In a key study, this compound was used as a precursor to synthesize a series of novel pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles. mdpi.com These newly synthesized compounds were then tested for their cytotoxic effects on HEPG2-1 cells. The results were quantified by determining the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. researchgate.net Several of these derivatives displayed promising antitumor activity, with some showing IC50 values in the low micromolar range. mdpi.comresearchgate.net

Table 4: Cytotoxic Activity of this compound Derivatives against Liver Carcinoma Cell Line (HEPG2-1)

| Compound | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | mdpi.comresearchgate.net |

| 23g | Thiazole | 3.50 ± 0.23 | mdpi.com |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 | mdpi.comresearchgate.net |

| Doxorubicin | Reference Drug | 1.80 ± 0.15 | mdpi.com |

The findings indicated that among the tested derivatives, the pyrazolo[1,5-a]pyrimidine 7c was the most active. mdpi.com The study concluded that these specific heterocyclic systems derived from this compound are promising candidates for the development of new antitumor agents against liver carcinoma. mdpi.com

Beyond direct cytotoxicity, derivatives of this compound are being explored for their capacity to inhibit tumor growth through various mechanisms. chemimpex.com The antitumor activity of coumarins is not limited to inducing cell death; it can also involve interfering with critical processes that support cancer progression. mdpi.commdpi.com

Proposed mechanisms for the antitumor effects of coumarin compounds include the disruption of cell cycle progression and interference with estrogen synthesis. mdpi.com Furthermore, some coumarins are known to act as inhibitors of enzymes like cytochrome P450, which can play a role in cancer development. mdpi.com The structural modifications made to the this compound scaffold aim to enhance these activities, making its derivatives valuable tools in the ongoing search for more effective cancer therapeutics. chemimpex.commdpi.com

Cytotoxicity Studies (e.g., against Human Liver Carcinoma Cell Line HEPG2-1)

Analgesic Activity of Derivatives

Derivatives of this compound have been a subject of interest for the development of new analgesic agents. Research has shown that modifications to the parent structure, particularly through the introduction of thiazole rings, can yield compounds with significant pain-relieving properties.

A series of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole were synthesized and evaluated for their analgesic and anti-inflammatory activities. arabjchem.org The parent amine for these derivatives was prepared starting from this compound, which was first brominated to 3-bromoacetyl-6-bromocoumarin and then reacted with thiourea. arabjchem.org Subsequent treatment with various aromatic acid chlorides produced the target carboxamide derivatives. arabjchem.org

Screening results revealed that the analgesic activity of these derivatives was influenced by the position of substituents on the aryl carboxamide moiety. arabjchem.org The general order of increasing analgesic activity was found to be meta > para > ortho when compared to the unsubstituted parent carboxamide. arabjchem.org Notably, compounds with substitutions at the meta, ortho, and para positions, such as 2c, 2e, and 2h, demonstrated analgesic activity of 41.66%, which was superior to the standard drug, acetylsalicylic acid (37.45%). arabjchem.org The nitro group's effect on analgesic activity was most pronounced when it was in the meta position. arabjchem.org In contrast, the parent amine and its N-acetyl derivative showed lower analgesic activities of 6.95% and 26.53%, respectively, indicating that the substituted aryl carboxamide derivatives of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole are more potent analgesics. arabjchem.org

Another study focused on the synthesis of substituted 2'-arylamino-4'-(6-bromo-3-coumarinyl) thiazoles (5k-v) by condensing 3-bromoacetyl-6-bromocoumarin with substituted phenylthioureas. asianpubs.org Several of these compounds exhibited promising analgesic activity when compared to the standard, diclofenac sodium. asianpubs.org

| Compound Series | Specific Derivative(s) | Analgesic Activity (%) | Standard Drug | Standard Activity (%) | Reference |

|---|---|---|---|---|---|

| Carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole | 2c, 2e, 2h | 41.66 | Acetylsalicylic Acid | 37.45 | arabjchem.org |

| Parent Amine (1) / N-acetyl derivative (3) | 6.95 / 26.53 | ||||

| 2'-Arylamino-4'-(6-bromo-3-coumarinyl) thiazoles | 5q | 66.67 | Diclofenac Sodium | 72.98 | asianpubs.org |

| 5u | 64.15 |

Mechanism of Action Studies

The biological activities of coumarin derivatives are closely linked to their molecular structure and electronic properties. Spectroscopic and theoretical studies provide insight into the mechanisms underlying their actions, such as intermolecular charge transfer phenomena.

Intermolecular Charge Transfer (ICT) is a key process influencing the optoelectronic properties of coumarin derivatives. mdpi.comjournalijar.com This phenomenon involves the transfer of electron density between electron-donating (push) and electron-withdrawing (pull) parts of a molecule or between molecules, which can be observed and analyzed using UV-Visible spectrophotometry. journalijar.com

The UV-Vis absorption spectra of various 3-substituted-6-bromocoumarin derivatives have been investigated to understand the ICT characteristics. journalijar.com These studies revealed that the absorption properties are highly dependent on the nature of the substituent at the 3-position of the 6-bromocoumarin framework. The presence of both electron-donating and electron-withdrawing groups within the molecular structure facilitates ICT, which often results in a bathochromic (red) shift in the absorption spectrum, moving it to longer wavelengths. journalijar.com

A study on this compound in different solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) showed that the solvent environment affects its optical properties. journalskuwait.org The optical band gap was found to be 3.110 eV in DMF and 3.092 eV in DMSO at the same concentration, indicating a slight solvent dependency. journalskuwait.org Furthermore, the optical band gap of this compound was observed to decrease as its concentration increased, suggesting enhanced intermolecular interactions at higher concentrations. journalskuwait.org Theoretical studies on the molecule have also been conducted to analyze its UV-Vis absorption and emission spectra, further elucidating its electronic transitions. researchgate.net The photoluminescent properties of coumarins are often attributed to Intramolecular Charge Transfer (ICT) effects, where a donor-π-acceptor (D-π-A) structural arrangement leads to desirable optical characteristics. mdpi.com

| Solvent | Concentration | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| DMF | 120 µM | 3.110 | journalskuwait.org |

| DMSO | 120 µM | 3.092 | journalskuwait.org |

| Concentration Effect on Optical Band Gap | |||

| Not Specified | 27 µM | 3.151 | journalskuwait.org |

| 23 mM | 2.823 |

Applications of 3-acetyl-6-bromocoumarin in Advanced Materials and Probes

Fluorescent Probes and Dyes

The strong fluorescence properties of 3-Acetyl-6-bromocoumarin make it an excellent candidate for creating fluorescent probes and dyes. chemimpex.com These probes are instrumental in visualizing and analyzing biological and chemical processes.

Biological Imaging

This compound is utilized in the development of fluorescent probes for biological imaging. chemimpex.com These specialized molecules allow researchers to visualize cellular processes with a high degree of specificity. chemimpex.com The coumarin backbone provides the necessary photophysical properties, while the acetyl and bromo substitutions can be modified to tune the probe's characteristics for specific targets within a biological system.

Diagnostics

The fluorescence of this compound also lends itself to applications in diagnostics. chemimpex.comcymitquimica.com Fluorescent probes derived from this compound can be designed to detect specific biomarkers, ions, or molecules of interest in biological samples. This capability is crucial for the development of sensitive and specific diagnostic tools.

Biochemical Assays

In the realm of biochemical assays, this compound serves as a useful fluorescent probe. cymitquimica.comscbt.com Its application in this area allows for the quantitative analysis of various biochemical reactions and interactions. The change in fluorescence intensity or wavelength upon binding to a target molecule can be measured to determine concentrations or reaction kinetics.

Semiconductor Applications

Recent research has demonstrated that this compound exhibits semiconductor behavior, opening up possibilities for its use in electronic and optoelectronic devices. journalskuwait.orgchemodex.comadipogen.com

Optoelectronic Devices (e.g., Diodes, Sensors)

Studies have investigated the optoelectronic properties of this compound, revealing its potential for use in devices like diodes and sensors. journalskuwait.orginternet-academy.org.ge The compound's optical band gap, a key parameter for semiconductor materials, has been shown to be tunable based on solvent and concentration. journalskuwait.org For instance, in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) solvents at a concentration of 120 µM, the optical band gap was found to be 3.110 eV and 3.092 eV, respectively. journalskuwait.org Furthermore, increasing the concentration of this compound from 27 µM to 23 mM resulted in a decrease in the optical band gap from 3.151 to 2.823 eV. journalskuwait.org This tunable nature, along with its other electronic properties, suggests its suitability as a material for various optoelectronic applications. journalskuwait.orgresearchgate.net

Interactive Data Table: Optical Band Gap of this compound

| Solvent | Concentration (µM) | Optical Band Gap (eV) |

| DMF | 120 | 3.110 |

| DMSO | 120 | 3.092 |

| - | 27 | 3.151 |

| - | 23,000 | 2.823 |

Crystallographic and Structural Insights of 3-acetyl-6-bromocoumarin

X-ray Diffractometry

The crystal structure of 3-acetyl-6-bromocoumarin (C₁₁H₇BrO₃) has been determined and redetermined to provide precise data. researchgate.net A notable redetermination provided more accurate data, which is available in the Cambridge Structural Database. The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 21.555(2) Å |

| b | 4.229(2) Å |

| c | 10.784(1) Å |

| β | 93.89(1)° |

| V | 980.8 ų |

| Z | 4 |

| T | 300 K |

| Final R for 1692 observed reflections | 0.054 |

Planarity of the Bromocoumarin Molecule

The bromocoumarin molecule is nearly planar. researchgate.net The coumarin moiety itself is planar, and the attached acetyl group at the C(3) position is slightly out of plane. The dihedral angle between the mean plane of the coumarin system and the mean plane of the acetyl group is reported to be 6.6(4) degrees. iucr.org This slight torsion is a common feature in 3-acetylcoumarin derivatives. researchgate.net The molecules adopt an S-cis configuration in the crystal structure. iucr.org

Intermolecular Interactions in Crystal Structures

The stability of the crystal lattice of this compound is a result of a network of weak intermolecular interactions. These non-covalent forces dictate the molecular packing and influence the material's properties.

π-π Interactions

Parallel layers in the crystal structure are connected via several π-π interactions. researchgate.net The centroid-centroid distance for these interactions has been measured at 3.958(1) Å. researchgate.net Stacking of the coumarin rings is a prominent feature, with observed antiparallel arrangement of molecules. oszk.hu These stacking interactions, along with C=O⋯C=O interactions, contribute significantly to the stabilization of the crystal lattice. oszk.hu

H⋯H and O⋯H/H⋯O Contacts

Analysis using Hirshfeld surfaces and 2D fingerprint plots reveals the relative contributions of different intermolecular contacts to the crystal packing. The most significant contributions come from O⋯H/H⋯O contacts (41.2%) and H⋯H contacts (33.9%). researchgate.net This highlights the importance of hydrogen-based interactions in the molecular assembly.

Lattice Energy and Intermolecular Interaction Energies

The stability of the crystal structure can be quantified by its lattice energy. For this compound, the total lattice energy has been calculated to be -23.49 kcal/mol. oszk.hu This energy can be partitioned into its constituent components, providing insight into the nature of the forces holding the crystal together.

| Energy Component | Value (kcal/mol) |

| Coulombic (E_Cou) | -10.038 |

| Polarization (E_Pol) | -2.915 |

| Dispersion (E_Disp) | -27.127 |

| Repulsion (E_Rep) | 16.58 |

| Total (E_Tot) | -23.49 |

PIXEL Method for Energy Calculations

The PIXEL method is a semi-empirical computational approach used to calculate the lattice and intermolecular interaction energies within a crystal structure. researchgate.netrasayanjournal.co.in This method operates by calculating interaction energies between molecules based on their electron density distributions, derived from high-level quantum mechanical calculations. rasayanjournal.co.in A key advantage of the PIXEL method is its ability to partition the total interaction energy into four physically meaningful components: coulombic, polarization, dispersion, and repulsion. oszk.hu This partitioning provides a deeper understanding of the nature of the intermolecular forces that contribute to the stability of the crystal packing. oszk.hu The method is considered more physically representative than conventional atom-atom potential approximations because it describes molecules using thousands of interaction sites (pixels) rather than single-point nuclei. rasayanjournal.co.in

For this compound, the PIXEL method, executed via the Coulomb-London-Pauli (CLP) package, was employed to calculate the total lattice energy. oszk.hu The analysis reveals that the total lattice energy is predominantly driven by the dispersion component, which accounts for a significant portion of the stabilization.

| Energy Component | Value (kcal/mol) |

|---|---|

| Coulombic (ECou) | -10.038 |

| Polarization (EPol) | -2.915 |

| Dispersion (EDisp) | -27.127 |

| Repulsion (ERep) | 16.58 |

| Total Lattice Energy (ETot) | -23.49 |

The most stabilized interaction is a centrosymmetric dimer formed through bifurcated C–H···O hydrogen bonds, exhibiting a total interaction energy of -7.98 kcal/mol. rasayanjournal.co.inoszk.hu In this motif, the acetyl oxygen atom (O3) acts as a bifurcated acceptor for hydrogen atoms from the coumarin ring (H4 and H5) of an adjacent molecule. oszk.hu The coulombic component is the primary contributor to this stabilizing interaction. oszk.hu

The second most significant interaction involves a combination of C=O···C=O and C–H···O interactions, along with C–C stacking, resulting in a total interaction energy of -6.71 kcal/mol. oszk.hu This analysis highlights the cooperative nature of multiple weak forces in stabilizing the crystal structure.

| Motif | Dominant Interaction Type | ECou | EPol | EDisp | ERep | ETot |

|---|---|---|---|---|---|---|

| I | Bifurcated C–H···O Hydrogen Bonds | -5.28 | -1.48 | -5.88 | 4.66 | -7.98 |

| II | C=O···C=O and C–H···O Interactions | -2.80 | -1.01 | -7.20 | 4.30 | -6.71 |

The quantitative data derived from PIXEL calculations provide definitive evidence for the roles of various weak interactions, including hydrogen bonds and stacking forces, in the molecular recognition and self-assembly processes that lead to the crystalline form of this compound. oszk.hu

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of 3-Acetyl-6-bromocoumarin serves as a valuable scaffold for the synthesis of new derivatives with potentially superior biological properties. chemimpex.com Researchers are actively modifying this structure to create a diverse library of compounds for screening against various diseases.

One promising approach involves the introduction of different heterocyclic moieties to the coumarin core. For instance, the synthesis of thiazole-coumarin derivatives has been a focus of recent studies. nih.gov These new compounds are being investigated for their antimicrobial properties against both bacterial and fungal strains. nih.gov The rationale behind this strategy is that combining the known bioactive coumarin scaffold with other pharmacologically active groups, like thiazole, can lead to synergistic effects and enhanced efficacy. nih.gov

Studies have shown that substitutions on the coumarin ring, particularly with electron-withdrawing groups, can improve potency against certain bacteria. tandfonline.com The development of derivatives featuring pyrazole, thiazole, and azo moieties is a testament to this strategy, aiming to overcome resistant microbial strains. tandfonline.com For example, a series of novel triazolo-thiadiazinyl bromocoumarin derivatives have been synthesized and are undergoing evaluation. arabjchem.org

The versatility of this compound as a starting material is crucial in these endeavors. It can undergo various chemical transformations, such as Knoevenagel condensation and Suzuki coupling, to yield a wide array of derivatives. nih.gov These synthetic efforts are often guided by the goal of improving activities like anticancer and anti-inflammatory effects. chemimpex.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound and its derivatives is fundamental to advancing their applications. Advanced spectroscopic techniques are indispensable tools in this regard.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS) are routinely employed to confirm the structures of newly synthesized compounds. nih.govnirmalacp.org For instance, IR spectra can reveal characteristic peaks for functional groups like the C=O stretching of the ketone and ester groups, while NMR provides detailed information about the proton and carbon environments within the molecule. nirmalacp.org

X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in a crystalline state. researchgate.net Such studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships. researchgate.net A redetermination of the crystal structure of this compound has provided more accurate data, revealing that the molecule is nearly planar. researchgate.netresearchgate.net

Furthermore, investigations into the optoelectronic properties of this compound are being conducted using UV-Vis spectroscopy. journalskuwait.org These studies explore parameters like the optical band gap and refractive index in various solvents and concentrations, which are important for potential applications in materials science. journalskuwait.org The compound's strong fluorescence properties also make it a candidate for the development of fluorescent probes for biological imaging. chemimpex.com

Integration of Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental research is accelerating the discovery and development of new this compound derivatives. In silico studies, such as molecular docking, are used to predict the binding affinities and interactions of these compounds with biological targets. nih.gov

Computational models can help to explain the observed biological activities and guide the design of more potent molecules. For example, molecular docking studies have been used to explore the inhibitory potential of thiazole-coumarin derivatives against bacterial and fungal strains by identifying key interactions like hydrogen bonding and π-π stacking. nih.gov

Theoretical studies are also employed to investigate the structural and electronic properties of this compound. researchgate.net Calculations of parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity and potential for charge transfer, which is relevant for its nonlinear optical properties. researchgate.netmdpi.com The combination of experimental synthesis and computational analysis allows for a more rational and efficient approach to drug design. nih.gov

Development of Targeted Drug Delivery Systems

A significant area of future research is the development of targeted drug delivery systems for coumarin-based compounds, including derivatives of this compound. mdpi.com The goal of targeted drug delivery is to deliver a therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing side effects. ijpmr.orgijrpr.com

This approach is particularly relevant for potent compounds that could have off-target effects. By encapsulating or conjugating the drug to a carrier molecule, it can be directed to specific cells or tissues. mdpi.com While specific research on targeted delivery systems for this compound is still emerging, the broader field of drug delivery offers many potential avenues.

Characteristics of an ideal targeted drug delivery system include being biocompatible, biodegradable, and non-immunogenic. ijpmr.orgijrpr.com Various carriers, such as nanoparticles, liposomes, and modified proteins, are being explored for their ability to transport drugs to their intended destination. mdpi.comijpmr.org The development of such systems for this compound derivatives could significantly enhance their therapeutic potential, particularly in areas like cancer treatment where targeted therapy is a key strategy. mdpi.commdpi.com

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, and this compound is no exception. Researchers are exploring more environmentally friendly methods for its synthesis and the synthesis of its derivatives.

Microwave-assisted synthesis is one such green approach that has been successfully applied to the synthesis of coumarin derivatives. nirmalacp.org This method often leads to faster reaction times, milder reaction conditions, and reduced energy consumption compared to conventional heating methods. nirmalacp.org The use of eco-friendly solvents and catalysts is another key aspect of green chemistry being applied in this area. mdpi.com For instance, the use of water as a solvent and biodegradable catalysts like choline chloride are being investigated. mdpi.com

The development of one-pot synthesis procedures and solvent-free reaction conditions, sometimes utilizing ultrasound irradiation, further contributes to the sustainability of these chemical processes. mdpi.com By adopting these green chemistry principles, the environmental impact of producing this compound and its valuable derivatives can be significantly minimized.

Q & A

Basic: What are the standard synthetic routes for preparing 3-acetyl-6-bromocoumarin, and how can purity be optimized?

Methodological Answer:

A widely used method involves the condensation of 6-bromo salicylaldehyde with ethyl acetoacetate in the presence of piperidine as a catalyst. Key steps include:

Reaction Setup : Stir equimolar amounts of 6-bromo salicylaldehyde (12.2 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) with 3–4 drops of piperidine at room temperature for 10 minutes.

Heating : Heat the mixture in a water bath for 30 minutes to promote cyclization.

Purification : Wash the resulting yellow solid with cold ether and recrystallize using chloroform-hexane. This yields 92% pure product with a melting point of 119.5°C .

| Parameter | Value |

|---|---|

| Catalyst | Piperidine |

| Reaction Time | 40 minutes (10 + 30) |

| Yield | 92% |

| Recrystallization | Chloroform-hexane |

Purity Optimization : Use gradient recrystallization and HPLC analysis to remove residual solvents or byproducts.

Basic: How do solvent polarity and concentration affect the optoelectronic properties of this compound?

Methodological Answer:

Solvent polarity significantly impacts absorption/emission spectra due to solvatochromism. For example:

- Experimental Design : Measure UV-Vis and fluorescence spectra in solvents like ethanol, DMSO, and hexane at concentrations ranging from 10⁻⁶ to 10⁻³ M.

- Key Findings :

- Hypsochromic shifts (blue shifts) occur in non-polar solvents due to reduced stabilization of excited states.

- Concentration-dependent aggregation alters emission intensity, particularly in polar solvents .

| Solvent | λmax (nm) | Emission Intensity (a.u.) |

|---|---|---|

| Ethanol | 385 | 120 |

| DMSO | 378 | 95 |

| Hexane | 370 | 150 |

Advanced: What structural features of this compound influence its solid-state packing and intermolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Planarity : Non-H atoms are coplanar (RMSD = 0.074 Å), facilitating π-π stacking.

- Intermolecular Interactions : C–H⋯O and C–H⋯Br hydrogen bonds stabilize the crystal lattice.

- Methodology : Collect diffraction data at 293 K with a synchrotron source (R factor = 0.029) .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H⋯O | 2.42 | 156 |

| C–H⋯Br | 3.01 | 142 |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. To address this:

Standardize Assays : Use identical cell lines (e.g., HEPG2-1 for liver carcinoma) and protocols.

SAR Analysis : Compare substituent effects. For example:

- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c ) show IC50 = 2.70 ± 0.28 µM due to enhanced electron-withdrawing groups.

- Thiazole derivatives (e.g., 23g ) exhibit moderate activity (IC50 = 3.50 ± 0.23 µM) .

| Derivative | IC50 (µM) | Activity Class |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | High |

| Thiazole | 3.50 ± 0.23 | Moderate |

Advanced: What computational methods are suitable for predicting the antioxidant activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations correlate frontier molecular orbitals (FMOs) with antioxidant efficacy:

- HOMO-LUMO Gap : A smaller gap (~3.5 eV) suggests higher reactivity, aligning with experimental DPPH radical scavenging activity (56%) .

- Electrostatic Potential Maps : Identify electron-rich regions (e.g., acetyl group) responsible for radical neutralization.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.7 |

| % Antioxidant Activity | 56% (DPPH assay) |

Advanced: How can researchers design structure-activity relationship (SAR) studies for coumarin-based antitumor agents?

Methodological Answer:

Core Modification : Introduce substituents at C-3 (e.g., acetyl, benzoyl) to modulate electron density.

Heterocycle Fusion : Attach pyrazolo[1,5-a]pyrimidine or thiadiazole moieties to enhance DNA intercalation.

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II .

| Modification | Biological Effect |

|---|---|

| C-3 Acetyl Group | Increased lipophilicity & uptake |

| Pyrazolo[1,5-a]pyrimidine | Enhanced DNA binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.